molecular formula C27H54O2 B592397 Hexacosanoic Acid Methyl Ester-d3 CAS No. 77502-88-6

Hexacosanoic Acid Methyl Ester-d3

Cat. No.: B592397
CAS No.: 77502-88-6
M. Wt: 413.745
InChI Key: VHUJBYYFFWDLNM-BMSJAHLVSA-N
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Description

Hexacosanoic acid methyl ester-d3 (C₂₆:0 methyl ester-d₃) is a deuterium-labeled derivative of hexacosanoic acid methyl ester (C₂₇H₅₄O₂), where three hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility as an internal standard in gas chromatography-mass spectrometry (GC-MS) and lipidomic studies, enabling precise quantification of very-long-chain fatty acids (VLCFAs) in biological samples . The non-deuterated form, hexacosanoic acid methyl ester (C26:0 ME), is a saturated fatty acid methyl ester (FAME) with a 26-carbon chain, naturally occurring in plant extracts, microbial lipids, and propolis . Its deuterated analog is synthetically produced to avoid interference from endogenous C26:0 ME during analytical workflows, particularly in metabolic disorder diagnostics (e.g., Zellweger syndrome, adrenoleukodystrophy) .

Properties

CAS No.

77502-88-6

Molecular Formula

C27H54O2

Molecular Weight

413.745

IUPAC Name

trideuteriomethyl hexacosanoate

InChI

InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i2D3

InChI Key

VHUJBYYFFWDLNM-BMSJAHLVSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Cerotic Acid Methyl Ester-d3;  Methyl Cerotate-d3;  Methyl Hexacosanoate-d3;  Methyl n-Hexacosanoate-d3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexacosanoic Acid Methyl Ester-d3 can be synthesized through the esterification of Hexacosanoic Acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Hexacosanoic Acid Methyl Ester-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexacosanoic Acid Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Hexacosanoic Acid Methyl Ester-d3 involves its incorporation into lipid metabolic pathways. As a deuterated compound, it serves as a tracer, allowing researchers to monitor the metabolic fate of fatty acids. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify the compound using mass spectrometry .

Comparison with Similar Compounds

Structural and Analytical Properties

Table 1: Comparative Properties of Hexacosanoic Acid Methyl Ester-d3 and Related FAMEs

Compound Name Chain Length Molecular Formula Molecular Weight Retention Time (GC, min) Key Applications/Sources
This compound C26 C₂₇H₅₁D₃O₂ 413.8* ~46.12† Internal standard for GC-MS
Hexacosanoic Acid Methyl Ester C26 C₂₇H₅₄O₂ 410.7 46.12 Propolis, Jatropha cordata extracts
Hexadecanoic Acid Methyl Ester C16 C₁₇H₃₄O₂ 270.5 29.48 Plant oils, microbial lipids
Docosanoic Acid Methyl Ester C22 C₂₃H₄₆O₂ 354.6 40.17 Ximenia oil, propolis
Tetracosanoic Acid Methyl Ester C24 C₂₅H₅₀O₂ 382.7 43.22 Propolis, seed oils

*Calculated based on isotopic substitution. †Retention time approximated from non-deuterated analog .

  • Retention Time Trends : Chain length directly correlates with GC retention time. C26:0 ME (46.12 min) elutes later than C22:0 (40.17 min) and C24:0 (43.22 min) due to increased hydrophobicity . Deuterated analogs exhibit negligible retention time shifts under standard GC conditions.
  • Mass Spectrometry Differentiation: The deuterated form (m/z ~413) is distinguishable from non-deuterated C26:0 ME (m/z 410) via mass spectrometry, avoiding peak overlap in complex lipid profiles .

Challenges in Detection and Quantification

  • Co-elution Issues : In GC-MS, C26:0 ME may co-elute with branched isomers (e.g., 2,4,6-trimethyl-C26:0 ME at 46.88 min) . Deuterated standards mitigate this by providing a reference peak.
  • Sensitivity Limits : Low natural abundance of C26:0 ME in biological samples necessitates high-sensitivity detectors (e.g., triple quadrupole MS) for accurate quantification .

Diagnostic Use in Metabolic Disorders

  • In Zellweger syndrome, fibroblast C26:0 ME levels (0.38 ± 0.17 pg/mg lipid) significantly exceed controls (0.14 ± 0.04 pg/mg lipid), validated using deuterated internal standards .
  • Deuterated C26:0 ME enables precise calibration curves in GC-MS, reducing inter-laboratory variability in VLCFA assays .

Industrial and Pharmacological Studies

  • Phytochemical Profiling: C26:0 ME serves as a chemotaxonomic marker in plant extracts (e.g., distinguishing Jatropha cordata from related species) .

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